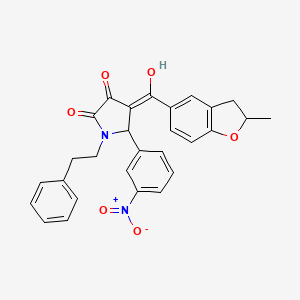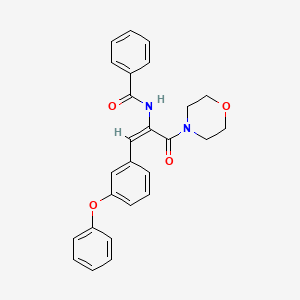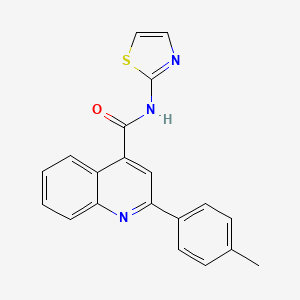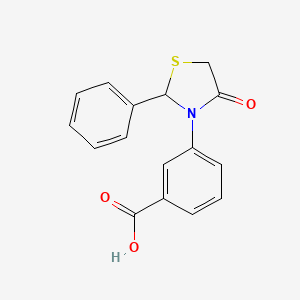
2-(4-bromophenyl)-N-cyclopropylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a chemical compound with the following structural formula:
- It belongs to the class of quinoline derivatives and contains a bromine-substituted phenyl group.
- Quinoline derivatives often exhibit interesting biological activities and are used in various fields due to their diverse properties.
2-(4-bromophenyl)-N-cyclopropylquinoline-4-carboxamide: C20H14BrNO
.Preparation Methods
- The synthesis of 2-(4-bromophenyl)-N-cyclopropylquinoline-4-carboxamide involves several steps.
- One common synthetic route is as follows:
- Start with 4-bromobenzyl bromide (CAS No. 16532-79-9) as the precursor.
- React 4-bromobenzyl bromide with sodium cyanide (NaCN) in a solvent such as dimethylformamide (DMF) or a DMF-water mixture.
- The reaction yields 2-(4-bromophenyl)acetonitrile.
- Next, cyclization of 2-(4-bromophenyl)acetonitrile with cyclopropylamine leads to the formation of This compound .
- Industrial production methods may involve optimization for yield, scalability, and cost-effectiveness.
Chemical Reactions Analysis
- Common reagents include reducing agents (e.g., lithium aluminum hydride), oxidizing agents (e.g., chromic acid), and nucleophiles (e.g., amines).
2-(4-bromophenyl)-N-cyclopropylquinoline-4-carboxamide: can undergo various reactions:
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as an anticancer agent or other therapeutic targets.
Pharmacology: Study its interactions with receptors and enzymes.
Biological Research: Explore its effects on cell signaling pathways.
Materials Science: Assess its use in organic electronics or sensors.
Mechanism of Action
- The exact mechanism of action for this compound would depend on its specific targets.
- It may interact with proteins, enzymes, or nucleic acids, affecting cellular processes.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Similar compounds include other quinoline derivatives, such as 4-bromophenylacetic acid , ethyl 2-(4-bromophenyl)acetate , and 4-bromobenzyl cyanide .
- Highlighting its uniqueness involves considering its specific substitution pattern, functional groups, and biological activities.
Remember that this compound’s properties and applications are still an active area of research, and further studies are necessary to fully understand its potential
Properties
CAS No. |
438474-24-9 |
|---|---|
Molecular Formula |
C19H15BrN2O |
Molecular Weight |
367.2 g/mol |
IUPAC Name |
2-(4-bromophenyl)-N-cyclopropylquinoline-4-carboxamide |
InChI |
InChI=1S/C19H15BrN2O/c20-13-7-5-12(6-8-13)18-11-16(19(23)21-14-9-10-14)15-3-1-2-4-17(15)22-18/h1-8,11,14H,9-10H2,(H,21,23) |
InChI Key |
MKFCMILGIPRINR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2E,4E,6E)-7-phenylhepta-2,4,6-trien-1-ylidene]propanedinitrile](/img/structure/B11119096.png)
![N,N-dimethyl-4-(morpholin-4-yl)-6-{(2E)-2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-1,3,5-triazin-2-amine](/img/structure/B11119103.png)
![4-{[(3-methylphenyl)carbonyl]amino}-N,N-diphenylbenzamide](/img/structure/B11119110.png)
![1-(4-Chlorophenyl)-7-fluoro-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11119111.png)
![Methyl 4-(3,4-dimethylphenyl)-2-[(2-methylpropanoyl)amino]thiophene-3-carboxylate](/img/structure/B11119112.png)



![[4-(3-Chlorophenyl)piperazin-1-yl][2-(5-methylthiophen-2-yl)quinolin-4-yl]methanone](/img/structure/B11119139.png)
![2-fluoro-N-[1-(pyridin-4-yl)ethyl]benzenesulfonamide](/img/structure/B11119153.png)
![3-(sec-butyl)-5-{(Z)-1-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11119159.png)
![N-(3,4-Dichlorophenyl)-2-[2,4-dichloro(phenylsulfonyl)anilino]acetamide](/img/structure/B11119170.png)
![4,9,14-tris(2,4-dinitrophenyl)-3,4,5,8,9,10,13,14,15-nonazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(15),2,5,7,10,12-hexaene](/img/structure/B11119177.png)

